molecular formula C9H14O3 B13286190 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13286190
M. Wt: 170.21 g/mol
InChI Key: QIBFZLVVZZDVAX-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid (CAS: 1517656-14-2) is a cyclopropane derivative featuring a carboxylic acid group and a tetrahydropyran (oxane) substituent at position 3 of the cyclopropane ring. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . Its structural uniqueness lies in the oxan-3-yl group, a six-membered oxygen-containing ring, which may confer enhanced solubility or metabolic stability compared to simpler cyclopropane derivatives.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(oxan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-2-1-5-12-6-7/h7H,1-6H2,(H,10,11)

InChI Key

QIBFZLVVZZDVAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves several steps, typically starting with the formation of the cyclopropane ring. One common method involves the reaction of a suitable cyclopropane precursor with an oxane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.

Chemical Reactions Analysis

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and oxane moiety provide unique structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Heterocyclic-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
This compound C₉H₁₄O₃ 170.21 Oxan-3-yl (tetrahydropyran) Pharmaceutical intermediate; requires dry storage
2-(Oxan-3-yl)cyclopropane-1-carboxylic acid C₉H₁₄O₃ 170.21 Oxan-3-yl (position 2) Structural isomer; limited data on applications

Key Findings :

  • Substitution position (1- vs. 2-) affects spatial orientation and interaction with biological targets, though specific studies are lacking .

Aromatic-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid C₁₀H₉BrO₂ 257.08 4-Bromophenyl Solid (assay ≥98%); density: 1.671 g/cm³; used in organic synthesis
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid C₁₀H₁₀O₃ 178.18 3-Hydroxyphenyl Potential building block for drug candidates
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₂O₃ 192.21 2-Methoxyphenyl Used in synthesizing ATP-binding cassette transporter modulators

Key Findings :

  • Aromatic substituents (e.g., bromophenyl, methoxyphenyl) introduce steric bulk and electronic effects, influencing reactivity in cross-coupling reactions .

Halogenated Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 Fluorine High purity; used in medicinal chemistry research

Key Findings :

Amino and Conjugated Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 117.10 Amino group Ethylene precursor in plants; regulates fruit ripening and senescence
1-(Malonylamino)cyclopropane-1-carboxylic acid (MACC) C₇H₉NO₅ 195.15 Malonylamino ACC conjugate; regulates ethylene biosynthesis
1-(γ-Glutamylamino)cyclopropane-1-carboxylic acid (GACC) C₉H₁₄N₂O₅ 230.22 γ-Glutamylamino Major ACC conjugate in tomato fruit; synthesized via γ-glutamyltranspeptidase

Key Findings :

  • ACC is central to ethylene biosynthesis, with enzymatic regulation by ACC synthase and oxidase .
  • Conjugation (e.g., MACC, GACC) modulates ACC availability, impacting ethylene production and stress responses in plants .

Data Tables for Key Compounds

Table 1: Physicochemical Properties

Compound Molecular Weight Density (g/cm³) Solubility Key Hazard Statements
This compound 170.21 N/A N/A H302, H312, H332
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 257.08 1.671 N/A Not specified
ACC 117.10 N/A Water-soluble Not specified

Biological Activity

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid is a compound of interest in the field of organic chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC(C(C1)C(=O)O)C2CCOCC2

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its role as a potential inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone that regulates various physiological processes including growth, development, and response to stress.

The compound acts by inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in the conversion of 1-aminocyclopropane-1-carboxylic acid (ACCA) to ethylene. This inhibition can lead to altered ethylene levels, impacting plant growth and stress responses.

Inhibition Studies

Recent studies have demonstrated that derivatives of cyclopropane carboxylic acids, including this compound, exhibit significant inhibitory effects on ACO activity. For instance:

CompoundΔG (kcal/mol)Binding Constant (Kb) (M−1)
This compound-6.55.9385×10^4
Methylcyclopropane-3.10.188×10^3

These results indicate a strong binding affinity for the target enzyme, suggesting that this compound could be a valuable tool for manipulating ethylene production in agricultural applications .

Case Studies

A notable case study investigated the effects of this compound on maize plants under abiotic stress conditions. The study found that treatment with this compound resulted in enhanced resistance to drought and improved overall plant health compared to untreated controls.

Applications in Agriculture

The ability of this compound to modulate ethylene levels presents opportunities for its application in agriculture:

  • Stress Management : By inhibiting ethylene production, the compound can help plants cope with environmental stresses such as drought and salinity.
  • Fruit Ripening Control : The compound may be utilized to delay fruit ripening, thereby extending shelf life and reducing post-harvest losses.

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